molecular formula C23H24N2O3 B11556529 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11556529
M. Wt: 376.4 g/mol
InChI Key: UBQADHXCZCBAGC-ZVHZXABRSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group, a naphthalene moiety, and an acetohydrazide linkage, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 2-(2,6-dimethylphenoxy)acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid under basic conditions.

    Conversion to 2-(2,6-dimethylphenoxy)acetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 2-ethoxynaphthaldehyde: Finally, the hydrazide is condensed with 2-ethoxynaphthaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and naphthalene groups can be oxidized under strong oxidizing conditions.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include ethers or substituted phenols.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and naphthalene groups can interact with hydrophobic pockets in proteins, while the hydrazide linkage can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate binding or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a phenoxy group, a naphthalene moiety, and an acetohydrazide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H24N2O3/c1-4-27-21-13-12-18-10-5-6-11-19(18)20(21)14-24-25-22(26)15-28-23-16(2)8-7-9-17(23)3/h5-14H,4,15H2,1-3H3,(H,25,26)/b24-14+

InChI Key

UBQADHXCZCBAGC-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=C(C=CC=C3C)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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